molecular formula C9H6ClN3O2 B1530633 4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid CAS No. 1493953-92-6

4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B1530633
CAS No.: 1493953-92-6
M. Wt: 223.61 g/mol
InChI Key: HQESNQQQZZQUAK-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a useful research compound. Its molecular formula is C9H6ClN3O2 and its molecular weight is 223.61 g/mol. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Derivatives of 4-(4-chlorophenyl)-1H-1,2,3-triazole have been extensively studied for their corrosion inhibition properties. For instance, triazole derivatives have demonstrated significant effectiveness as corrosion inhibitors for mild steel in acidic media. These studies reveal that such compounds can offer high inhibition efficiency, attributed to their adsorption onto the metal surface, following Langmuir's adsorption isotherm. The efficiency of these inhibitors varies with their molecular structure, concentration, and the nature of the acid medium (Lagrenée et al., 2002; Bentiss et al., 2007).

Synthesis of Bioactive Compounds

The synthesis of bioactive compounds based on the triazole scaffold, including 5-amino-1,2,3-triazole-4-carboxylic acid, is another prominent area of research. Such compounds are potential candidates for developing peptidomimetics and other biologically active molecules. A study highlighted the synthesis of triazole-containing dipeptides and triazoles with HSP90 inhibitor activity, indicating the structural versatility and potential of these compounds in medicinal chemistry (Ferrini et al., 2015).

Materials Science

In materials science, derivatives of 4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid have been utilized in the design of metal-organic frameworks (MOFs). These frameworks exhibit selective sorption properties, making them suitable for applications in gas storage, separation, and catalysis. For example, a study described the use of a bifunctional organic linker incorporating both carboxylate and triazole groups in constructing a dynamic MOF, demonstrating its highly selective sorption of CO2 over N2 and CH4 (Chen et al., 2015).

Properties

IUPAC Name

5-(4-chlorophenyl)-2H-triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-6-3-1-5(2-4-6)7-8(9(14)15)12-13-11-7/h1-4H,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQESNQQQZZQUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
Reactant of Route 2
4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
Reactant of Route 3
4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
Reactant of Route 4
4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
Reactant of Route 5
4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
Reactant of Route 6
4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid

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